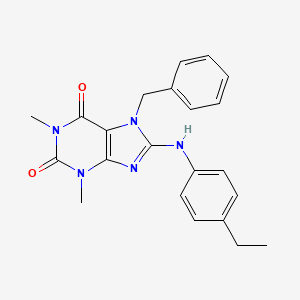
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione” is a chemical compound with the linear formula C22H23N5O2 . Its molecular weight is 389.461 .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its linear formula, consists of 22 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .作用機序
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to target proteins, thereby disrupting the downstream signaling pathways. This compound 31-8220 has been shown to be a potent inhibitor of PKC, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. This compound 31-8220 has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying the role of these kinases in biological processes. This compound 31-8220 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound 31-8220 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of this compound 31-8220 treatment to minimize these effects.
将来の方向性
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has shown great potential for use in scientific research, and there are several future directions for its application. One potential area of research is the development of this compound 31-8220 analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the role of protein kinases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound 31-8220 has also been shown to have potential as a therapeutic agent for cancer and other diseases, and further studies are needed to explore its clinical applications.
合成法
The synthesis of 7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 involves several steps, including the reaction of 8-bromo-7-(4-ethylanilino)-1,3-dimethylxanthine with benzylamine, followed by the addition of potassium carbonate and benzyl bromide. The resulting compound is then purified using chromatography techniques to obtain this compound 31-8220 in its pure form.
科学的研究の応用
7-Benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione 31-8220 has been widely used in scientific research to study the role of protein kinases in various biological processes. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This compound 31-8220 has been used to investigate the involvement of these kinases in cellular signaling pathways, apoptosis, and cancer progression.
特性
IUPAC Name |
7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARARSFXNXURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

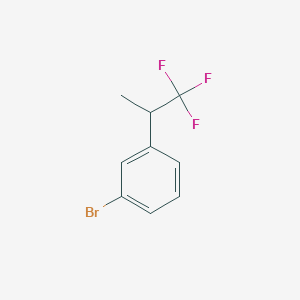
![5-Methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2847760.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2847763.png)
![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)
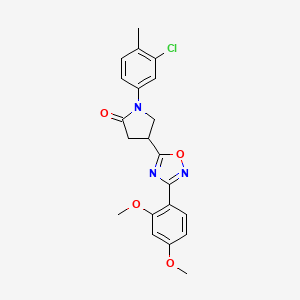
![4-{4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2847768.png)

amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)
![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)
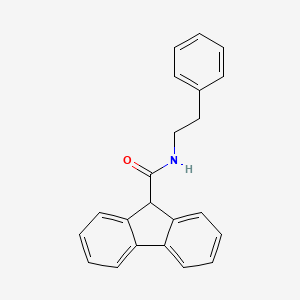
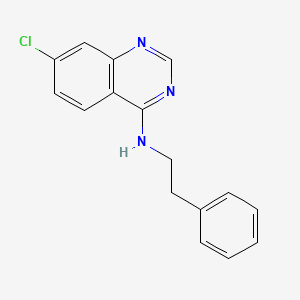
![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)